molecular formula C9H9IO3 B1593990 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde CAS No. 6312-82-9

3-Ethoxy-4-hydroxy-5-iodobenzaldehyde

Cat. No.: B1593990
CAS No.: 6312-82-9
M. Wt: 292.07 g/mol
InChI Key: WFAHCDLEWJKPJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-4-hydroxy-5-iodobenzaldehyde (CAS: 6312-82-9) is a halogenated aromatic aldehyde with the molecular formula C₉H₉IO₃ and a molecular weight of 292.07 g/mol. Its structure features an aldehyde group (-CHO) at position 1, an ethoxy group (-OCH₂CH₃) at position 3, a hydroxyl group (-OH) at position 4, and an iodine atom at position 5 on the benzene ring . Key physical properties include a boiling point of 318°C at 760 mmHg, a density of 1.801 g/cm³, and a flash point of 146.1°C . This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical research due to its reactive aldehyde group and halogen substituents .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde serves as a versatile building block for the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions:

  • Oxidation: Can be oxidized to form carboxylic acids.
  • Reduction: The aldehyde group can be reduced to yield alcohol derivatives.
  • Substitution Reactions: The iodine atom can be replaced with other functional groups, enabling the creation of diverse compounds.

Biology

In biological research, this compound is used to investigate enzyme mechanisms and metabolic pathways. It may act as an inhibitor or substrate in biochemical assays, providing insights into enzyme activity and interactions within metabolic networks.

Medicine

This compound is explored in drug discovery for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for developing new pharmaceuticals. The compound's structural features may influence its pharmacological activity, making it an interesting subject for medicinal chemistry research.

Industrial Applications

This compound finds utility in the production of dyes and pigments due to its chromophoric properties. Additionally, it can be employed in the synthesis of agrochemicals and other industrial chemicals where specific reactivity is desired.

Case Studies and Research Findings

Research has demonstrated that this compound exhibits notable biological activities. For instance, studies have indicated its potential role as an enzyme inhibitor in metabolic pathways, highlighting its importance in biochemical research. Furthermore, its application in drug discovery has led to promising findings regarding its interaction with specific receptors and enzymes .

Mechanism of Action

The mechanism by which 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde exerts its effects depends on its specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. In drug discovery, it may interact with molecular targets such as receptors or enzymes, modulating their activity.

Molecular Targets and Pathways Involved:

  • Enzymes: Specific enzymes that interact with the compound can be identified through biochemical assays.

  • Receptors: The compound may bind to receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde with analogous halogenated benzaldehyde derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound 3-OCH₂CH₃, 4-OH, 5-I, 1-CHO C₉H₉IO₃ 292.07 Boiling point: 318°C; Density: 1.801 g/cm³ Pharmaceutical intermediate
3-Chlorobenzaldehyde 3-Cl, 1-CHO C₇H₅ClO 140.57 Purity: 100%; Hazardous skin/eye irritant Solvent, fragrance precursor
5-Chloro-2-hydroxy-3-iodobenzaldehyde 5-Cl, 2-OH, 3-I, 1-CHO C₇H₄ClIO₂ 282.46 Bioactive; environmental concerns Medicinal chemistry
4-Iodobenzaldehyde oxime 4-I, 1-CHO; oxime functionalization C₇H₆INO 247.03 LCMS: m/z 509 [M+H]+ Intermediate in heterocyclic synthesis
3-Ethoxy-5-iodo-4-((4-iodobenzyl)oxy)benzaldehyde 3-OCH₂CH₃, 4-OCH₂C₆H₄I, 5-I, 1-CHO C₁₆H₁₄I₂O₃ 508.09 High molecular weight; 98% purity Materials science

Structural and Functional Differences

  • Substituent Position and Reactivity : The iodine atom at position 5 in this compound enhances electrophilic substitution reactivity compared to chloro analogs like 3-Chlorobenzaldehyde, making it more suitable for cross-coupling reactions .
  • Polarity and Solubility: The ethoxy and hydroxyl groups increase polarity relative to non-hydroxylated analogs (e.g., 4-Iodobenzaldehyde oxime), improving solubility in polar solvents like methanol and water .

Research and Application Insights

  • Pharmaceutical Intermediates : this compound serves as a precursor in antiviral and anticancer drug synthesis, leveraging its iodine for radioimaging applications .
  • Materials Science : Derivatives with dual iodine atoms (e.g., 3-Ethoxy-5-iodo-4-((4-iodobenzyl)oxy)benzaldehyde) are explored for liquid crystal and OLED materials due to their high molecular weight and stability .

Biological Activity

3-Ethoxy-4-hydroxy-5-iodobenzaldehyde is an organic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₉H₉IO₃
  • Molecular Weight : 292.07 g/mol
  • Melting Point : Approximately 137–138 °C
  • Appearance : Colorless powder

The compound features a benzaldehyde group, an ethoxy substituent, a hydroxy group, and an iodine atom at the 5-position of the aromatic ring.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Starting Material : 3-Ethoxy-4-hydroxybenzaldehyde.
  • Reagents : N-iodosuccinimide (NIS) is commonly used for iodination.
  • Reaction Conditions : The reaction is generally conducted in acetonitrile at room temperature for several hours.
  • Purification : The product is purified using flash chromatography.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

Anticancer Properties

Studies suggest that this compound possesses anticancer activities , particularly against various cancer cell lines. For instance, it has demonstrated selective cytotoxicity towards T-lymphoblastic cell lines with low IC50 values (as low as 9 nM) while showing minimal effects on non-cancerous cells .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor , specifically targeting enzymes involved in cancer progression and inflammation pathways, such as NF-κB and STAT-3 .

Antimicrobial Activity

Preliminary studies have shown that this compound may exhibit antimicrobial properties , making it a candidate for further exploration in treating infections caused by resistant bacteria.

The mechanism of action involves the compound's interaction with specific molecular targets:

  • Enzyme Interaction : By binding to active sites of enzymes, it inhibits their activity, thereby blocking substrate access.
  • Modulation of Signaling Pathways : It may influence key signaling pathways associated with inflammation and cancer cell survival.

Case Studies and Research Findings

StudyFindings
Identified as a potential enzyme inhibitor with applications in cancer therapy.
Demonstrated significant anticancer activity with low cytotoxicity to normal cells.
Exhibited selective inhibition against Mycobacterium tuberculosis PNP with IC50 values in the low nanomolar range.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde, and how can purity be optimized?

  • Methodology :

  • Direct iodination : Start with 3-ethoxy-4-hydroxybenzaldehyde and use iodine monochloride (ICl) in acetic acid under controlled temperature (40–50°C). Monitor reaction progress via TLC and purify via column chromatography using silica gel and ethyl acetate/hexane (1:3) .
  • Alternative pathway : Modify vanillin derivatives by sequential etherification and iodination. For example, protect the hydroxyl group with ethyl bromide, followed by electrophilic aromatic iodination using N-iodosuccinimide (NIS) in DMF .
  • Purity optimization : Recrystallize from ethanol/water (70:30) to achieve >98% purity (melting point validation: 138–140°C) .

Q. How can structural characterization be performed to distinguish this compound from its isomers?

  • Methodology :

  • NMR analysis : Compare 1H^1H-NMR signals for substituent positions. For example, the aldehyde proton (~10 ppm) and methoxy/ethoxy groups (δ 3.8–4.2 ppm). The iodine atom’s electron-withdrawing effect shifts aromatic protons downfield .
  • Mass spectrometry : Confirm molecular ion peak at m/z 278.045 (C8_8H7_7IO3_3) via high-resolution ESI-MS .
  • FT-IR : Identify O-H (3400–3200 cm1^{-1}), aldehyde C=O (1700 cm1^{-1}), and C-I (500–600 cm1^{-1}) stretches .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved in studies of iodinated benzaldehydes?

  • Methodology :

  • Dynamic effects analysis : Assess temperature-dependent NMR to identify conformational changes or hydrogen bonding influencing splitting patterns .
  • Computational modeling : Use DFT calculations (e.g., Gaussian 09) to simulate NMR spectra and compare with experimental data. For example, iodine’s anisotropic effects may cause unexpected shifts .
  • Cross-validation : Compare with analogous compounds (e.g., 5-Iodovanillin, CAS 5438-36-8) to isolate iodine-specific effects .

Q. What strategies mitigate iodine loss during high-temperature reactions involving this compound?

  • Methodology :

  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidative deiodination .
  • Catalytic stabilization : Add KI (10 mol%) to suppress iodine elimination via equilibrium control .
  • Low-temperature alternatives : Use microwave-assisted synthesis (50–80°C) to reduce thermal degradation .

Q. How does the electronic nature of substituents (ethoxy, hydroxy, iodo) influence the reactivity of this aldehyde in condensation reactions?

  • Methodology :

  • Hammett analysis : Compare reaction rates with substituent σ values. The electron-donating ethoxy group (+R effect) activates the ring, while iodine’s -I effect deactivates specific positions .
  • Kinetic studies : Track aldehyde reactivity in Knoevenagel condensations using UV-Vis spectroscopy. Iodine’s steric bulk may slow nucleophilic attack .

Q. Data Contradiction & Validation

Q. How to address discrepancies in reported melting points for this compound derivatives?

  • Methodology :

  • Phase purity verification : Perform DSC analysis to detect polymorphs or solvates. For example, hydrate formation may lower observed melting points .
  • Interlab comparison : Replicate synthesis using protocols from independent studies (e.g., CAS 6312-82-9 vs. 428483-80-1) and standardize drying conditions .

Q. What analytical techniques confirm the absence of deiodinated byproducts in final products?

  • Methodology :

  • HPLC-MS : Use a C18 column (ACN/water gradient) to separate and identify deiodinated species (e.g., 3-Ethoxy-4-hydroxybenzaldehyde, m/z 166.06) .
  • Iodine-specific tests : Employ ICP-MS to quantify iodine content (expected: ~45.7% w/w) .

Application-Oriented Questions

Q. How can this compound serve as a precursor for bioactive heterocycles (e.g., isoxazolines or benzimidazoles)?

  • Methodology :

  • Cyclocondensation : React with hydroxylamine hydrochloride to form isoxazoline derivatives. Optimize pH (4–5) to favor 5-membered ring closure .
  • Benzimidazole synthesis : Condense with o-phenylenediamine in DMF at 120°C under N2_2, using Na2_2S2_2O5_5 as a catalyst .

Q. Stability & Storage

Q. What are the optimal storage conditions to prevent aldehyde oxidation or iodine leaching?

  • Methodology :

  • Dark, anhydrous storage : Keep in amber vials with molecular sieves at –20°C. Monitor degradation via periodic NMR .
  • Antioxidant additives : Add 0.1% BHT to ethanol stock solutions to inhibit peroxide formation .

Properties

IUPAC Name

3-ethoxy-4-hydroxy-5-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAHCDLEWJKPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00285118
Record name 3-ethoxy-4-hydroxy-5-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00285118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6312-82-9
Record name 6312-82-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40555
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-ethoxy-4-hydroxy-5-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00285118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Ethoxy-4-hydroxy-5-iodobenzaldehyde
3-Ethoxy-4-hydroxy-5-iodobenzaldehyde
3-Ethoxy-4-hydroxy-5-iodobenzaldehyde
3-Ethoxy-4-hydroxy-5-iodobenzaldehyde
3-Ethoxy-4-hydroxy-5-iodobenzaldehyde
3-Ethoxy-4-hydroxy-5-iodobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.